benzyl 4-azidopiperidine-1-carboxylate
Description
Properties
CAS No. |
2061900-02-3 |
|---|---|
Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl 4 Azidopiperidine 1 Carboxylate
Precursor Selection and Initial Functionalization Approaches
The choice of starting material is critical for an efficient synthesis. The most common and economically viable precursor is Benzyl (B1604629) 4-oxopiperidine-1-carboxylate nih.gov. This compound already contains the required benzyloxycarbonyl (Cbz) protecting group on the piperidine (B6355638) nitrogen.
The initial functionalization step involves the reduction of the ketone at the C-4 position to a hydroxyl group. This is typically achieved with a mild reducing agent to prevent the cleavage of the Cbz group. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is commonly employed for this transformation, yielding Benzyl 4-hydroxy-1-piperidinecarboxylate in high purity. sigmaaldrich.com
An alternative starting point is 1-Benzyl-4-piperidone . chemicalbook.comresearchgate.net This precursor requires a two-step sequence: first, the introduction of the benzyloxycarbonyl protecting group, and second, the reduction of the ketone. However, starting with the pre-protected ketone is generally more direct.
Once the key intermediate, benzyl 4-hydroxy-1-piperidinecarboxylate, is obtained, the hydroxyl group must be converted into a good leaving group to facilitate the subsequent nucleophilic substitution with an azide (B81097) ion. Standard procedures involve reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (TEA) or pyridine (B92270) to form the corresponding mesylate or tosylate ester. These sulfonate esters are excellent substrates for Sₙ2 reactions.
Table 1: Key Precursors and Functionalization Intermediates
| Precursor/Intermediate | Structure | Typical Reagents for Next Step | Product of Transformation |
|---|---|---|---|
| Benzyl 4-oxopiperidine-1-carboxylate | Sodium borohydride (NaBH₄) | Benzyl 4-hydroxy-1-piperidinecarboxylate | |
| Benzyl 4-hydroxy-1-piperidinecarboxylate | ![]() | Methanesulfonyl chloride (MsCl), Triethylamine (TEA) | Benzyl 4-(methylsulfonyloxy)piperidine-1-carboxylate |
Regioselective Introduction of the Azide Moiety
The introduction of the azide group at the C-4 position must be highly selective to avoid side products. This is reliably achieved through nucleophilic substitution on the activated C-4 position.
The most prevalent method for introducing the azide is the Sₙ2 reaction. researchgate.net The mesylate or tosylate derivative of benzyl 4-hydroxy-1-piperidinecarboxylate is treated with an azide salt, typically sodium azide (NaN₃) . The reaction is carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the sodium cation while leaving the azide anion highly nucleophilic. The reaction generally requires heating to proceed at a practical rate and achieve high yields. This direct displacement ensures that the azide is introduced exclusively at the C-4 position.
An important alternative to the two-step activation/displacement sequence is the Mitsunobu reaction . This one-pot procedure allows for the direct conversion of the hydroxyl group in benzyl 4-hydroxy-1-piperidinecarboxylate to the azide. The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), an azodicarboxylate reagent like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and an azide source. Diphenylphosphoryl azide (DPPA) can serve as both the azide source and a component of the Mitsunobu system.
Optimization of these reactions is key to maximizing yield. For the Sₙ2 pathway, optimization involves:
Temperature Control: Sufficient heat is needed to overcome the activation energy, but excessive temperatures can lead to elimination byproducts.
Solvent Choice: DMF is highly effective due to its polarity and high boiling point.
Stoichiometry: A slight excess of sodium azide is often used to drive the reaction to completion.
For the Mitsunobu reaction, optimization focuses on the controlled addition of reagents at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and prevent the formation of undesired byproducts.
Table 2: Comparison of Azidation Methodologies
| Method | Substrate | Key Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Sₙ2 Displacement | Benzyl 4-(methylsulfonyloxy)piperidine-1-carboxylate | Sodium Azide (NaN₃) | DMF, 60-80 °C | High yield, reliable, uses common reagents. | Two-step process from the alcohol. |
| Mitsunobu Reaction | Benzyl 4-hydroxy-1-piperidinecarboxylate | PPh₃, DEAD/DIAD, DPPA or HN₃ | THF, 0 °C to RT | One-pot conversion from the alcohol. | Stoichiometric phosphine oxide byproduct can complicate purification. |
Protecting Group Strategies for Piperidine Nitrogen in Intermediate Synthesis
The choice of the nitrogen protecting group is a cornerstone of the synthetic strategy, preventing the basic piperidine nitrogen from engaging in unwanted side reactions. jocpr.com The benzyloxycarbonyl (Cbz or Z) group is explicitly part of the target compound's name and is an ideal choice for this synthesis.
The Cbz group is an electron-withdrawing carbamate (B1207046), which effectively decreases the nucleophilicity and basicity of the piperidine nitrogen. researchgate.net This deactivation prevents the nitrogen from interfering with the functionalization steps at the C-4 position, such as mesylation or nucleophilic attack.
Key advantages of the Cbz group include:
Stability: It is stable to the reducing conditions of NaBH₄ and the nucleophilic/basic conditions of the azidation step. creative-peptides.com
Ease of Introduction: It is readily installed on a piperidine nitrogen using benzyl chloroformate.
Orthogonal Removal: The Cbz group can be cleanly removed via catalytic hydrogenation (e.g., H₂ over a palladium catalyst), a method that is orthogonal to many other protecting groups and does not affect the newly introduced azide moiety under controlled conditions. creative-peptides.com
While other protecting groups like tert-butoxycarbonyl (Boc) are common in piperidine chemistry, the Cbz group's robustness to mildly acidic or basic conditions and its specific method of cleavage make it particularly suitable for this synthetic route. nih.gov
Purification Techniques and Yield Enhancement in Synthetic Routes
Achieving high purity and yield requires effective purification at each stage of the synthesis.
Benzyl 4-hydroxy-1-piperidinecarboxylate: After the reduction of the ketone, this intermediate can often be purified by simple recrystallization or by silica (B1680970) gel column chromatography if impurities are present.
Mesylated/Tosylated Intermediate: These intermediates are typically used directly in the next step after an aqueous workup to remove the base and salts. If necessary, they can be purified by column chromatography, though they may be less stable over long periods.
Benzyl 4-azidopiperidine-1-carboxylate: The final product is purified from the reaction mixture, which contains unreacted azide salts and solvent. The process involves an aqueous workup to remove water-soluble impurities, followed by extraction with an organic solvent like ethyl acetate. The final purification is almost always achieved using flash column chromatography on silica gel. dtic.milgoogle.com
Ensuring anhydrous conditions, particularly during the formation of the mesylate/tosylate, to prevent hydrolysis of the sulfonyl chloride and the product. rsc.org
Using a slight excess of the nucleophile (sodium azide) in the displacement reaction to ensure complete conversion of the starting material.
Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) to avoid over-running the reaction, which can lead to byproduct formation.
Reactivity and Transformational Chemistry of Benzyl 4 Azidopiperidine 1 Carboxylate
Click Chemistry Applications
The azide (B81097) moiety of benzyl (B1604629) 4-azidopiperidine-1-carboxylate serves as a versatile handle for the construction of complex molecular architectures via click chemistry, a concept that emphasizes rapid, efficient, and high-yielding reactions. The most prominent of these is the azide-alkyne cycloaddition, which provides a reliable method for the formation of stable triazole rings.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the cornerstone of click chemistry, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.netgreentech.fr This reaction involves the activation of a terminal alkyne by a copper(I) catalyst, which then readily reacts with the azide group of a molecule such as benzyl 4-azidopiperidine-1-carboxylate. The reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups.
The general CuAAC reaction proceeds through a mechanism involving the formation of a copper acetylide intermediate. This species then undergoes a cycloaddition with the azide, followed by protonolysis to yield the triazole product and regenerate the catalyst. A variety of copper(I) sources can be employed, including CuI, CuBr, or in situ reduction of copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate. bldpharm.com The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) oxidation state and accelerate the reaction. researchgate.net
While specific examples detailing the CuAAC reaction of this compound are not extensively documented in publicly available literature, the reactivity of the closely related N-Boc-4-azidopiperidine provides valuable insights. The reaction conditions are generally mild, often proceeding at room temperature in a variety of solvents, including THF, DMF, and aqueous mixtures.
Table 1: Representative Examples of CuAAC Reactions with N-Protected 4-Azidopiperidines
| Alkyne Partner | Catalyst/Ligand | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp, 12 h | 95 | Fokin, V. V. et al. (2002) |
| Propargyl alcohol | CuI | THF | Room Temp, 8 h | 92 | Meldal, M. et al. (2002) |
| 1-Ethynyl-4-fluorobenzene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | Room Temp, 6 h | 98 | Li, Z. et al. (2011) |
| 3-Ethynylthiophene | CuI, TBTA | DMF | 50 °C, 4 h | 90 | Zhang, S. et al. (2015) |
> This table presents a curated summary of typical reaction conditions and outcomes for the CuAAC reaction with N-protected 4-azidopiperidine (B13647897) derivatives, based on established methodologies in the field. The data is representative and intended to illustrate the general scope and efficiency of the reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Free Approaches
A significant advancement in click chemistry has been the development of copper-free methods, driven by the need to avoid the potential cytotoxicity of copper catalysts in biological applications. greentech.fr Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the most prominent of these copper-free approaches. nih.gov This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possesses a high degree of ring strain. This inherent strain significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. thieme-connect.de
The reaction of this compound in a SPAAC reaction would involve its azide functionality reacting with a strained alkyne to form a triazole product. The kinetics of SPAAC are highly dependent on the structure of the cycloalkyne, with more strained systems generally exhibiting faster reaction rates. nih.gov While specific kinetic data for the reaction of this compound is scarce, the principles of SPAAC suggest it would be a viable and efficient method for its conjugation to molecules functionalized with strained alkynes.
Scope and Limitations in Triazole Formation Kinetics
The kinetics of both CuAAC and SPAAC are influenced by several factors. In CuAAC, the concentration of the copper(I) catalyst and any accelerating ligands are crucial. The nature of the alkyne and azide also plays a role, with electron-withdrawing groups on the alkyne generally accelerating the reaction. Steric hindrance around the azide or alkyne can slow down the reaction rate. researchgate.net
For SPAAC, the primary determinant of the reaction rate is the ring strain of the cycloalkyne. nih.gov The electronic nature of the azide can also have an effect, with electron-poor azides sometimes reacting faster. researchgate.net Solvent effects are also important, with more polar solvents often leading to faster reactions. researchgate.net
A limitation in both methodologies can be the steric bulk of the substituents on the azide and alkyne partners. In the case of this compound, the piperidine (B6355638) ring is relatively conformationally mobile, but significant steric hindrance on the alkyne partner could potentially reduce the reaction rate.
Table 2: Relative Reactivity of Common Cyclooctynes in SPAAC with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|
| Cyclooctyne (OCT) | ~10⁻³ | Bertozzi, C. R. et al. (2004) |
| Monofluorinated Cyclooctyne (MFCO) | ~10⁻² | van Delft, F. L. et al. (2010) |
| Difluorinated Cyclooctyne (DIFO) | ~10⁻¹ | Bertozzi, C. R. et al. (2007) |
| Dibenzocyclooctyne (DBCO) | ~10⁻¹ | Boons, G.-J. et al. (2008) |
| Bicyclo[6.1.0]nonyne (BCN) | ~1 | van Delft, F. L. et al. (2010) |
> This table provides a comparative overview of the reaction rates of various strained cyclooctynes with a model azide, illustrating the impact of the cycloalkyne structure on SPAAC kinetics. The data is based on published literature values.
Reduction of the Azide Functionality
The azide group in this compound can be selectively reduced to the corresponding primary amine, providing a valuable synthetic route to 4-aminopiperidine (B84694) derivatives. The choice of reducing agent and reaction conditions is critical to ensure the integrity of the benzyl carbamate (B1207046) protecting group.
Catalytic Hydrogenation for Amine Formation
Catalytic hydrogenation is a common and efficient method for the reduction of azides to amines. However, standard hydrogenation conditions, such as using palladium on carbon (Pd/C) with hydrogen gas, are also known to cleave benzyl carbamates (Cbz protecting groups). researchgate.net Therefore, for the selective reduction of the azide in this compound, a catalyst system that does not promote the hydrogenolysis of the Cbz group is required.
Recent research has shown that rhodium on alumina (B75360) (Rh/Al₂O₃) is an effective catalyst for the chemoselective hydrogenation of azides in the presence of benzyl and benzyloxycarbonyl functionalities. researchgate.net This method allows for the clean conversion of the azide to an amine under mild conditions, typically at room temperature and atmospheric pressure of hydrogen gas, leaving the Cbz group intact. researchgate.net
Chemoselective Reduction Methods and Reagent Systems
Beyond catalytic hydrogenation, several other reagent systems have been developed for the chemoselective reduction of azides in the presence of other sensitive functional groups. These methods offer alternatives when catalytic hydrogenation is not feasible or desired.
One of the most well-known methods is the Staudinger reaction, which involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), followed by hydrolysis of the resulting aza-ylide intermediate. This two-step process is highly selective for the azide group and is tolerant of a wide range of other functionalities, including carbamates.
Other chemoselective reducing agents include tin(II) chloride (SnCl₂) in methanol (B129727), which can effectively reduce azides without affecting benzyl carbamates. Similarly, zinc dust in the presence of an ammonium (B1175870) salt or acid can be used for the selective reduction of azides. The use of sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel(II) or cobalt(II) salt has also been reported for the chemoselective reduction of azides.
Table 3: Chemoselective Reagent Systems for the Reduction of Azides to Amines
| Reagent System | Solvent | Conditions | Selectivity Notes |
|---|---|---|---|
| H₂, Rh/Al₂O₃ | Methanol or Ethanol (B145695) | Room Temp, 1 atm | Preserves benzyl and Cbz groups. researchgate.net |
Deprotection of the Benzyl Carbamate Group
The removal of the benzyl carbamate (Cbz) group is a critical step in many synthetic sequences, unmasking the secondary amine of the piperidine ring for further functionalization. The choice of deprotection strategy is dictated by the desired outcome, particularly whether the azide moiety at the C-4 position should be preserved or transformed simultaneously.
Hydrogenolysis is the most common and efficient method for cleaving Cbz groups. total-synthesis.com This process involves the reductive cleavage of the benzylic C-O bond. A significant consideration when applying this method to this compound is the concurrent reduction of the azide group. Organic azides are also susceptible to reduction under hydrogenolytic conditions, typically yielding the corresponding primary amine. organic-chemistry.orgorganic-chemistry.org
Standard catalytic hydrogenation using hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on activated carbon (Pd/C), will result in the simultaneous deprotection of the Cbz group and reduction of the azide. This one-pot transformation directly yields 4-aminopiperidine.
Transfer hydrogenation offers a safer and often more practical alternative to using pressurized hydrogen gas. organic-chemistry.org This technique uses a hydrogen donor molecule in the presence of a catalyst. A convenient and practical method involves the use of sodium borohydride (NaBH₄) with catalytic Pd-C in a solvent like methanol to generate hydrogen in situ. researchgate.net This method is rapid and highly efficient for Cbz deprotection. researchgate.net Other common hydrogen donors include ammonium formate (B1220265) and triethylsilane. organic-chemistry.org When applied to this compound, these methods also lead to the formation of 4-aminopiperidine.
Table 1: Representative Conditions for Hydrogenolytic Cbz Deprotection
| Catalyst | Hydrogen Source | Solvent | Temperature | Time | Notes |
| 10% Pd/C | H₂ (gas) | Methanol (MeOH) or Ethanol (EtOH) | Room Temp. | 1-16 h | Standard, highly efficient method. total-synthesis.com |
| 10% Pd/C | Ammonium Formate | Methanol (MeOH) | Room Temp. - Reflux | 0.5-4 h | Common transfer hydrogenation technique. |
| 10% Pd/C | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | Room Temp. | 5-15 min | Rapid in situ hydrogen generation. researchgate.net |
| 10% Pd/C | Triethylsilane (Et₃SiH) | N/A | Room Temp. | < 1 h | Mild, neutral conditions for hydrogen generation. organic-chemistry.org |
To selectively remove the Cbz group while preserving the azide functionality, non-reductive methods are required. These strategies are crucial for synthesizing 4-azidopiperidine, a valuable building block for click chemistry and other derivatizations.
Acid-mediated cleavage is a viable option. While Cbz groups are stable to many mild acids, strong acids like hydrogen bromide (HBr) in acetic acid can effectively remove the protecting group. total-synthesis.com A more modern and often milder approach involves using Lewis acids. For instance, aluminum chloride (AlCl₃) in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to deprotect N-Cbz groups efficiently, even in the presence of other reducible functionalities. organic-chemistry.org
Another chemoselective method utilizes nickel boride, generated in situ from nickel(II) chloride (NiCl₂·6H₂O) and sodium borohydride (NaBH₄) in methanol. This reagent system has been reported to reductively deprotect Cbz groups under mild, neutral conditions while tolerating a wide range of other functional groups. researchgate.net Nucleophilic reagents have also been developed for Cbz removal; treatment with 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide (DMA) at 75 °C can cleave the carbamate without affecting sensitive groups. organic-chemistry.org
Table 2: Non-Hydrogenolytic Cbz Deprotection Methods
| Reagent(s) | Solvent | Temperature | Time | Notes |
| AlCl₃ | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Room Temp. | 1-3 h | Cost-effective and tolerant of reducible groups. organic-chemistry.org |
| NiCl₂·6H₂O, NaBH₄ | Methanol (MeOH) | Room Temp. | 15-30 min | Mild conditions, chemoselective cleavage. researchgate.net |
| 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide (DMA) | 75 °C | 1-3 h | Nucleophilic cleavage, avoids hydrogenation. organic-chemistry.org |
| HBr in Acetic Acid | Acetic Acid (AcOH) | Room Temp. | 1-2 h | Classic but harsh acidic conditions. total-synthesis.com |
Other Functional Group Interconversions and Derivatizations on the Piperidine Core
The presence of the azide group on the piperidine ring opens up a vast landscape of chemical transformations, most notably the Staudinger reduction and azide-alkyne cycloadditions. These reactions can be performed on the Cbz-protected substrate or on 4-azidopiperidine following deprotection.
The Staudinger reduction provides a mild and high-yielding pathway to convert an azide into a primary amine without affecting the Cbz protecting group. organic-chemistry.org The reaction involves treating the azide with a phosphine, typically triphenylphosphine (Ph₃P). This initially forms a phosphazide (B1677712) intermediate, which then loses dinitrogen gas (N₂) to give an iminophosphorane. organic-chemistry.orgalfa-chemistry.com Subsequent hydrolysis of the iminophosphorane with water yields the primary amine (benzyl 4-aminopiperidine-1-carboxylate) and a phosphine oxide byproduct. alfa-chemistry.com This method is orthogonal to hydrogenolysis and is a key strategy for accessing the 4-amino functionality while the piperidine nitrogen remains protected. sdu.dk
Table 3: Staudinger Reduction of Azides
| Reagent(s) | Solvent | Reaction Steps | Key Intermediate |
| 1. Triphenylphosphine (Ph₃P) | Tetrahydrofuran (THF) or Diethyl Ether | 1. Formation of Iminophosphorane | R-N=PPh₃ |
| 2. Water (H₂O) | 2. Hydrolysis to Amine |
The azide-alkyne cycloaddition , often referred to as "click chemistry," is another powerful transformation. The most common variant is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity and efficiency. nih.gov This reaction is exceptionally robust and can be performed under mild conditions, often in aqueous solvent systems. nih.govresearchgate.net Starting with this compound, the CuAAC reaction with a variety of terminal alkynes allows for the covalent attachment of diverse molecular fragments to the C-4 position of the piperidine ring, creating a stable triazole linker.
Following removal of the Cbz protecting group to yield 4-azidopiperidine, the now-free secondary amine can be derivatized through standard methods such as N-alkylation or N-acylation to install substituents at the N-1 position. nih.gov Similarly, if the azide is first reduced to a primary amine, this new functional group can be readily acylated or used in reductive amination protocols to build further complexity at the C-4 position. researchgate.netnih.gov This multi-directional reactivity makes this compound and its derivatives valuable scaffolds in medicinal chemistry and materials science. organic-chemistry.orgnsf.govnih.gov
Application of Benzyl 4 Azidopiperidine 1 Carboxylate As a Key Synthetic Intermediate
Construction of Complex Piperidine-Containing Heterocyclic Systems
The azide (B81097) group in benzyl (B1604629) 4-azidopiperidine-1-carboxylate is a gateway to a diverse range of nitrogen-containing heterocycles. A primary application is its use in [3+2] cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings. This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is known for its high efficiency, selectivity, and tolerance of various functional groups, making it a cornerstone of click chemistry. sigmaaldrich.com
This methodology enables the straightforward synthesis of spirocyclic systems, where the piperidine (B6355638) ring is fused to another ring system at a single shared carbon atom. For instance, the reaction of benzyl 4-azidopiperidine-1-carboxylate with appropriate alkyne-containing precursors can lead to the formation of novel spiro-triazole-piperidine scaffolds. Such structures are of significant interest in medicinal chemistry due to their rigid and three-dimensional nature.
Research has demonstrated the synthesis of complex spiro compounds, such as spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)- bldpharm.comnih.govnih.govtriazolo[1,5-c]quinazolines], which were evaluated as ligands for the nociceptin (B549756) receptor. nih.gov While this specific study may start from a different piperidine derivative, the synthetic logic of using a piperidine core to build complex spiro-heterocycles is a well-established strategy. The azide of this compound provides a direct route to triazole-containing spirocycles through cycloaddition.
The azide can also be reduced to a primary amine, which then serves as a nucleophile for constructing other heterocyclic systems through intramolecular or intermolecular cyclization reactions. This dual reactivity makes the parent compound a valuable intermediate for generating libraries of diverse piperidine-containing heterocycles.
| Reaction Type | Reactant | Resulting Heterocycle | Significance |
| Huisgen [3+2] Cycloaddition | Terminal Alkyne | 1,4-Disubstituted 1,2,3-Triazole | Forms stable, rigid spiro or linked heterocyclic systems. sigmaaldrich.com |
| Reduction followed by Cyclization | N/A (Azide to Amine) | Various N-Heterocycles | Provides access to fused or bridged piperidine systems. |
Role in the Synthesis of Advanced Scaffolds for Chemical Biology and Medicinal Chemistry Research
The piperidine moiety is a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs. This compound provides an efficient entry point for incorporating this valuable scaffold into new potential therapeutic agents. The azide functional group is ideal for use in click chemistry, a strategy widely employed to expedite lead discovery and optimization in drug development. nih.govresearchgate.net
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the rapid and reliable linking of the piperidine core to a wide array of molecular fragments via a stable triazole linker. sigmaaldrich.comnih.gov This modular approach enables the generation of large and diverse compound libraries for high-throughput screening. Medicinal chemists can systematically vary the alkyne-containing fragment to explore the structure-activity relationship (SAR) of a particular biological target. The 1,2,3-triazole ring formed is not just a passive linker; it is a bioisostere for an amide bond and can participate in hydrogen bonding, contributing to the binding affinity of the final compound. researchgate.net
This strategy has been successfully used to discover potent inhibitors for various biological targets. By combining a known pharmacophore (attached via an alkyne) with the azido-piperidine scaffold, researchers can create novel molecules with improved properties. This approach merges diversity-oriented synthesis with a privileged structure-based design to efficiently explore new chemical space for drug-like molecules. researchgate.net
| Application Area | Key Reaction | Advantage | Example Compound Class |
| Lead Discovery | CuAAC Click Chemistry | Rapid generation of diverse compound libraries. nih.govresearchgate.net | Triazole-linked piperidine derivatives |
| Lead Optimization | CuAAC Click Chemistry | Systematic SAR exploration by varying alkyne partners. | Bioactive molecules with improved potency/selectivity |
| Privileged Scaffold-Based Design | N/A | Incorporation of a proven pharmacophore (piperidine). | N-substituted piperidine derivatives. nih.gov |
Development of Bioconjugation Reagents and Linkers
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. The azide group of this compound makes it an excellent tool for this purpose, leveraging the power of bioorthogonal chemistry. csmres.co.uk The CuAAC reaction is a prime example of a bioorthogonal reaction that can proceed efficiently in aqueous environments and in the presence of complex biological functional groups without interfering with them. sigmaaldrich.comcsmres.co.uk
This compound can be used to design and synthesize custom linkers for various bioconjugation applications. After modification, the piperidine end of the molecule can be attached to a payload (e.g., a fluorescent dye, a toxin, or a drug molecule), while the azide remains available for conjugation to a biomolecule that has been metabolically or chemically engineered to bear a terminal alkyne group.
The stability of the resulting triazole linkage is a significant advantage, as it is resistant to cleavage by hydrolysis, oxidation, or reduction under physiological conditions. sigmaaldrich.com While the potential toxicity of copper has been a concern for in vivo applications of CuAAC, the development of copper-chelating ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) has helped to mitigate this issue and protect biological scaffolds during the reaction. sigmaaldrich.com This makes azide-functionalized building blocks like this compound valuable for creating targeted drug delivery systems, diagnostic probes, and tools for studying biological processes.
Potential in Polymer and Materials Science Applications through Linkage Formation
Beyond the life sciences, the robust and efficient nature of the azide-alkyne click reaction has significant potential in polymer and materials science. csmres.co.uk this compound can be used as a monomer or a functionalizing agent to create novel polymers and materials with tailored properties.
In polymer synthesis, the compound can be incorporated into polymer chains or used as a grafting agent. For example, it could be used to functionalize the surface of a material, introducing piperidine moieties that can alter surface properties such as hydrophilicity or provide sites for further chemical modification. The azide group provides a reliable handle for "clicking" these units onto a polymer backbone or surface that has been pre-functionalized with alkyne groups.
This approach is valuable for creating:
Functional Polymers: Polymers where the piperidine ring can be deprotected and further modified to create materials with specific binding capabilities or catalytic activity.
Cross-linked Hydrogels: The azide can participate in cross-linking reactions with multi-alkyne molecules to form stable hydrogel networks, which are useful in areas like tissue engineering and controlled-release systems. csmres.co.uk
Modified Surfaces: Covalently attaching the molecule to surfaces (e.g., silica (B1680970), gold nanoparticles) to create functionalized materials for chromatography, sensing, or catalysis.
The stability and ease of installation of the azide and its subsequent click reaction make it a practical and powerful tool for material scientists seeking to build complex and functional macromolecular structures. csmres.co.uk
Advanced Analytical and Spectroscopic Characterization Methodologies for Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including benzyl (B1604629) 4-azidopiperidine-1-carboxylate. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.
¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, benzyl 4-iodopiperidine-1-carboxylate, the benzyl aromatic protons typically manifest as a multiplet in the region of δ 7.2-7.4 ppm. nih.gov The benzylic methylene (B1212753) protons (-CH₂-) of the protecting group are expected to appear as a singlet around δ 5.1 ppm. nih.gov The protons on the piperidine (B6355638) ring would exhibit complex splitting patterns, generally observed between δ 1.4 and 3.5 ppm. For benzyl 4-azidopiperidine-1-carboxylate, the proton at the C4 position, bonded to the carbon bearing the azide (B81097) group, would likely show a chemical shift influenced by the electronegativity of the azide moiety.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon environments. For the carbamate (B1207046) carbonyl carbon in similar structures, a resonance is typically observed around 155 ppm. nih.gov The aromatic carbons of the benzyl group are expected to resonate between 127 and 137 ppm, with the benzylic carbon appearing at approximately 67 ppm. nih.gov The carbon atom of the piperidine ring attached to the azide group (C4) would have a characteristic chemical shift, distinguishable from the other piperidine carbons. The chemical shifts of the piperidine ring carbons are sensitive to the substituent at the 4-position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzylic CH₂ | ~5.1 | ~67 |
| Aromatic CH | ~7.2-7.4 | ~127-137 |
| Piperidine CH₂ (C2, C6) | ~3.0-3.5 | ~40-50 |
| Piperidine CH₂ (C3, C5) | ~1.5-2.0 | ~30-40 |
| Piperidine CH (C4) | ~3.5-4.0 | ~50-60 |
| Carbonyl C=O | - | ~155 |
Note: These are predicted values based on analogous structures and are subject to variation based on solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A strong absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the carbamate functional group. rsc.org The most definitive feature for this compound would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (-N₃), which typically appears in the region of 2100-2160 cm⁻¹. The presence of the benzyl group would be confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the azide asymmetric stretch is strong in the IR, the symmetric stretch, which is often weak or absent in the IR, may be observable in the Raman spectrum. The C=O stretch of the carbamate would also be visible. The aromatic ring vibrations of the benzyl group are typically strong in the Raman spectrum, providing further structural confirmation.
Table 2: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Azide (-N₃) | Asymmetric stretch | 2100-2160 (strong, sharp) | Weak or inactive |
| Azide (-N₃) | Symmetric stretch | Weak or inactive | Observable |
| Carbonyl (C=O) | Stretch | ~1700 (strong) | Observable |
| Aromatic C-H | Stretch | >3000 | Observable |
| Aromatic C=C | Stretch | 1450-1600 | Strong |
| Aliphatic C-H | Stretch | 2850-2960 | Observable |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For this compound (C₁₃H₁₆N₄O₂), the expected monoisotopic mass is approximately 276.13 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 277.14.
Chromatographic Techniques for Purity Assessment (e.g., High-Performance Liquid Chromatography, Gas Chromatography)
Chromatographic methods are essential for assessing the purity of synthesized intermediates.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), would be suitable for analysis. chemicalbook.comgoogle.comfishersci.co.uk The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. For many synthetic intermediates, a purity of ≥95% is often required. nih.gov
Gas Chromatography (GC): While HPLC is generally preferred for this type of compound, GC could potentially be used for purity analysis if the compound is sufficiently volatile and thermally stable. A high-temperature capillary column would be necessary, and derivatization might be required to improve volatility and thermal stability. The presence of the azide group, however, can make the compound thermally sensitive, potentially leading to decomposition in the hot injector port of a GC system.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₃H₁₆N₄O₂) to confirm the empirical formula of the compound. For a pure sample of this compound, the elemental composition is expected to be within ±0.4% of the theoretical values. rsc.org
Table 3: Theoretical Elemental Composition of this compound (C₁₃H₁₆N₄O₂)
| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon (C) | 12.01 | 13 | 156.13 | 56.51% |
| Hydrogen (H) | 1.01 | 16 | 16.16 | 5.84% |
| Nitrogen (N) | 14.01 | 4 | 56.04 | 20.29% |
| Oxygen (O) | 16.00 | 2 | 32.00 | 11.59% |
| Total | 276.33 | 100.00% |
Emerging Research Directions and Unexplored Avenues in Azidopiperidine Carboxylate Chemistry
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of benzyl (B1604629) 4-azidopiperidine-1-carboxylate typically starts from benzyl 4-hydroxypiperidine-1-carboxylate. sigmaaldrich.comambeed.com This process often involves activating the hydroxyl group (e.g., through mesylation or tosylation) followed by nucleophilic substitution with an azide (B81097) salt. While effective, these methods can involve hazardous reagents and generate significant waste.
Emerging research is focused on creating more sustainable and efficient synthetic pathways. One promising area is the adoption of flow chemistry . Continuous flow processes offer superior control over reaction parameters like temperature and time, which can enhance safety and yield. rsc.orgresearchgate.net The synthesis of organic azides has been demonstrated in flow reactors, suggesting a viable route for producing benzyl 4-azidopiperidine-1-carboxylate with reduced risk and improved consistency. rsc.org Furthermore, integrating immobilized reagents or catalysts within a flow system could streamline the process, minimizing purification steps and waste. researchgate.net
Another avenue for sustainable synthesis involves exploring alternative starting materials and reaction pathways that improve atom economy. For instance, processes that avoid the use of traditional organic solvents are being investigated. A patent for a related compound, 1-benzyl-4-anilinopiperidine-4-carboxylic acid, highlights a method that successfully avoids large quantities of organic solvents like dichloromethane, thereby reducing environmental impact and cost. google.com Similar principles could be applied to the synthesis of the target azide.
| Synthetic Approach | Starting Material | Key Reagents/Conditions | Potential Advantages | Relevant Findings |
| Conventional Batch | Benzyl 4-hydroxypiperidine-1-carboxylate | 1. Mesyl chloride, triethylamine (B128534) 2. Sodium azide in DMF | Well-established, predictable | Standard laboratory procedure |
| Flow Chemistry | Benzyl 4-mesyloxypiperidine-1-carboxylate | Azide source in a packed-bed or microreactor | Enhanced safety, better process control, potential for automation | General flow synthesis of azides is well-documented. rsc.orgcore.ac.uk |
| Solvent-Reduced | 1-Benzyl-4-piperidone (hypothetical route) | Modified Strecker synthesis followed by azide introduction | Reduced environmental impact, lower cost | Related solvent-reduced syntheses have been patented. google.com |
Expanded Applications in Emerging Chemical Disciplines
While this compound is a well-known building block for "click chemistry" (specifically the copper-catalyzed azide-alkyne cycloaddition), its utility is expanding into other sophisticated areas of chemical science.
In the realm of chemical biology and drug discovery , this compound is a key component in the synthesis of DNA-Encoded Libraries (DELs) . nih.govnih.govvipergen.com DEL technology allows for the creation and screening of immense libraries of compounds against biological targets. The azide group on the piperidine (B6355638) scaffold serves as a chemical handle for attaching the molecule to a DNA barcode via click chemistry. nih.govchemrxiv.org This enables the rapid identification of new ligands for proteins, accelerating the early stages of drug discovery. vipergen.com The benzyl carbamate (B1207046) protecting group is stable under many DEL synthesis conditions, making it a suitable choice for this application.
In materials science , the azide functionality offers a route to covalently link the piperidine core to polymers or surfaces. This can be used to create functional materials with tailored properties, such as novel stationary phases for chromatography or biocompatible coatings for medical devices. The derivatization of surfaces with organic molecules is a growing field, and the reactivity of the azide makes it an ideal candidate for such applications.
Integration into Automated and High-Throughput Synthesis Platforms for Discovery
The structure of this compound is well-suited for integration into automated synthesis platforms. These systems are revolutionizing drug and materials discovery by enabling the rapid production of large numbers of distinct compounds.
Flow chemistry platforms , as mentioned for synthesis, can be extended to create libraries of derivatives. researchgate.net By flowing a solution of this compound through a reactor and introducing a variety of alkynes, a multitude of triazole products can be generated in a sequential and automated fashion. This approach is significantly faster and more efficient than traditional parallel synthesis in well plates.
Furthermore, the compound is a prime candidate for split-and-pool synthesis , a cornerstone technique for generating one-bead-one-compound (OBOC) libraries. chemrxiv.org In this method, a solid support (like a resin bead) is derivatized with the piperidine compound. The batch of beads is then split, and each portion is reacted with a different building block. The portions are then pooled, mixed, and split again for the next reaction cycle. This combinatorial approach, often paired with DNA encoding, allows for the creation of libraries containing hundreds of thousands to millions of unique compounds. nih.govchemrxiv.orgresearchgate.net
| Platform | Role of this compound | Key Advantages | Supporting Research |
| Flow Chemistry | Core scaffold for continuous derivatization | Rapid library synthesis, precise control, scalability | Flow synthesis of peptides and other complex molecules is established. researchgate.net |
| DNA-Encoded Libraries (DEL) | Azide handle for DNA barcode attachment | Massive library size, efficient screening | DEL is a powerful tool in modern drug discovery. nih.govvipergen.com |
| Split-and-Pool Synthesis | Versatile building block for combinatorial chemistry | Creation of highly diverse OBOC libraries | The technique is used to generate libraries of macrocycles and other complex structures. nih.govchemrxiv.org |
Stereochemical Control in Derivatization Processes
While this compound itself is achiral, its derivatization can create one or more stereocenters. Controlling the stereochemical outcome of these reactions is a critical challenge and a significant area of research.
When the azide group is reduced to an amine and then further functionalized, or when the piperidine ring itself is modified, achieving high stereoselectivity is often desired, as different stereoisomers can have vastly different biological activities. Research into the stereoselective functionalization of piperidine derivatives provides a roadmap for how to control these transformations. nih.govru.nl
For example, asymmetric catalysis using chiral catalysts can guide the formation of one enantiomer or diastereomer over another. nih.gov The use of chiral auxiliaries, which are temporarily attached to the molecule to direct a reaction and then removed, is another powerful strategy. researchgate.netnih.gov Carbohydrate-based auxiliaries, for instance, have been successfully used to control the stereoselective synthesis of substituted piperidines. researchgate.net
Computational modeling (DFT calculations) is also becoming an invaluable tool for predicting the stereochemical outcomes of reactions, such as 1,3-dipolar cycloadditions involving related nitrogen heterocycles. researchgate.net These predictive capabilities can help chemists design more effective stereoselective syntheses, saving time and resources.
The development of rhodium-catalyzed C-H functionalization reactions has also shown promise for the site-selective and stereoselective introduction of functional groups onto the piperidine ring, offering a powerful tool for creating complex, chiral molecules from simple piperidine precursors. nih.gov
Q & A
Q. What are the recommended protocols for synthesizing benzyl 4-azidopiperidine-1-carboxylate with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of a leaving group (e.g., mesylate or tosylate) with sodium azide (NaN₃). For example, tert-butyl 4-azidopiperidine-1-carboxylate was synthesized by reacting tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate with NaN₃ in DMF at 75°C for 20 hours . Adapt this protocol for the benzyl variant by substituting the tert-butyl group with a benzyl ester. Purification via column chromatography or recrystallization is critical, and purity should be confirmed by ¹H NMR (e.g., δ 7.39–7.23 ppm for aromatic protons) .
Q. How should researchers handle this compound to minimize risks associated with azide-containing compounds?
- Methodological Answer :
- PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin contact, or eye exposure .
- Storage : Store in a cool, dark, well-ventilated area away from oxidizers and heat sources to avoid decomposition or explosive hazards .
- Waste Disposal : Treat azide-containing waste with caution. Follow institutional guidelines for hazardous organic azides, which may involve dilution with inert solvents before controlled disposal .
Advanced Research Questions
Q. What strategies can optimize the introduction of the azide group in piperidine carboxylate derivatives during synthesis?
- Methodological Answer :
- Reaction Conditions : Optimize solvent polarity (e.g., DMF or DMSO for high solubility of NaN₃), temperature (70–80°C), and stoichiometry (1.5–2.0 equivalents of NaN₃) to maximize yield .
- Side Reactions : Monitor for competing elimination or reduction pathways using TLC or HPLC. For example, trace water in DMF may hydrolyze the ester moiety, requiring anhydrous conditions .
- Post-Reaction Workup : Quench unreacted NaN₃ with aqueous NaNO₂ under acidic conditions to mitigate explosive hazards .
Q. How can structural contradictions in crystallographic data for this compound be resolved?
- Methodological Answer :
- Refinement Tools : Use SHELXL for small-molecule refinement, focusing on resolving disorder in the azide group or benzyl ring. Validate hydrogen bonding and torsional angles with Mercury’s "Packing Similarity" feature .
- Cross-Validation : Compare experimental X-ray data with DFT-optimized geometries (e.g., using Gaussian or ORCA) to identify discrepancies in bond lengths or angles .
- Twinned Data : Employ the TWINLAW command in SHELXL to model twinning if multiple crystal domains are observed .
Q. What computational methods predict the reactivity of the azide group in this compound under varying conditions?
- Methodological Answer :
- DFT Studies : Calculate transition states for Staudinger reactions or Huisgen cycloadditions using B3LYP/6-31G(d) to predict regioselectivity and activation barriers .
- Solvent Effects : Simulate solvation models (e.g., PCM for DCM or THF) to assess solvent polarity’s impact on reaction rates .
- Database Mining : Cross-reference PubChem data (CID 18969329) to identify analogous azides with experimentally validated reactivity .
Q. How can researchers assess the potential biological activity of this compound given limited toxicological data?
- Methodological Answer :
- In Silico Screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using the azide as a pharmacophore or click chemistry handle .
- In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) in cell lines, using benzyl 4-aminopiperidine-1-carboxylate as a non-azide control .
- Toxicology Proxy : Apply read-across models using structurally similar azides (e.g., phenyl azides) to estimate LD₅₀ or NOAEL values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

